Cas no 17395-99-2 (4-Aminoisobenzofuran-1,3-dione)

4-Aminoisobenzofuran-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1,3-Isobenzofurandione,4-amino-
- 1,3-Isobenzofurandione,4-amino-(9CI)
- 4-amino-2-benzofuran-1,3-dione
- 4-aminoisobenzofuran-1,3-dione
- 3-amino-phthalic acid-anhydride
- 3-aminophthalic anhydride
- 3-Amino-phthalsaeure-anhydrid
- 4-amino-1,3-Isobenzofurandione
- 4-amino-isobenzofuran-1,3-dione
- KB-71987
- NSC403250
- DTXSID80323168
- 4-amino-1,3-dihydro-2-benzofuran-1,3-dione
- 17395-99-2
- MFCD00117589
- AKOS027382925
- NSC-403250
- W18402
- 1,3-Isobenzofurandione, 4-amino-
- SY312024
- CS-0060629
- AS-61007
- SCHEMBL707373
- AMY42376
- A903206
- DQNFPCOVVBRXOY-UHFFFAOYSA-N
- DB-122569
- 4-Aminoisobenzofuran-1,3-dione
-
- MDL: MFCD00117589
- インチ: InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2
- InChIKey: DQNFPCOVVBRXOY-UHFFFAOYSA-N
- ほほえんだ: O=C1OC(C2=C1C=CC=C2N)=O
計算された属性
- せいみつぶんしりょう: 163.02695
- どういたいしつりょう: 163.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.555
- ふってん: 384.8°C at 760 mmHg
- フラッシュポイント: 249.9°C
- 屈折率: 1.686
- PSA: 69.39
- LogP: 1.16060
4-Aminoisobenzofuran-1,3-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H312-H332
- 警告文: P280
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
4-Aminoisobenzofuran-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04000-5g |
4-aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 5g |
$1880 | 2023-09-07 | |
Ambeed | A272188-100mg |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 100mg |
$113.0 | 2025-02-24 | |
TRC | A629365-2.5g |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 2.5g |
$ 1510.00 | 2023-04-19 | ||
TRC | A629365-500mg |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 500mg |
$ 391.00 | 2023-04-19 | ||
TRC | A629365-250mg |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 250mg |
$ 207.00 | 2023-04-19 | ||
A2B Chem LLC | AA92220-250mg |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 250mg |
$143.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y0995924-5g |
4-aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 5g |
$1000 | 2025-02-26 | |
eNovation Chemicals LLC | Y0995924-5g |
4-aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 5g |
$1000 | 2025-03-01 | |
eNovation Chemicals LLC | Y0995924-5g |
4-aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 5g |
$1300 | 2024-08-02 | |
Ambeed | A272188-1g |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 1g |
$428.0 | 2025-02-24 |
4-Aminoisobenzofuran-1,3-dione 関連文献
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
4-Aminoisobenzofuran-1,3-dioneに関する追加情報
Introduction to 4-Aminoisobenzofuran-1,3-dione (CAS No. 17395-99-2)
4-Aminoisobenzofuran-1,3-dione, identified by its Chemical Abstracts Service (CAS) number 17395-99-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, with an amine and dione functional group incorporated into its structure. The unique arrangement of these functional groups imparts distinct reactivity and potential biological activity, making it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 4-Aminoisobenzofuran-1,3-dione consists of a benzene ring linked to a furan ring, with an amine (-NH₂) substituent at the 4-position and a dione (C=O-C=O) moiety at the 1 and 3 positions. This configuration creates multiple sites for chemical modification, enabling the synthesis of diverse derivatives with tailored pharmacological properties. The presence of both electron-withdrawing (dione) and electron-donating (amine) groups makes this compound highly versatile in terms of its reactivity and potential interactions with biological targets.
In recent years, 4-Aminoisobenzofuran-1,3-dione has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research involves its use as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its utility in generating kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The benzofuran core is particularly well-suited for binding to protein kinases due to its ability to mimic ATP or other natural substrates, thereby inhibiting enzyme activity.
Moreover, the amine group in 4-Aminoisobenzofuran-1,3-dione serves as a handle for further functionalization through techniques such as coupling reactions with carboxylic acids or aldehydes. This flexibility has allowed chemists to design molecules with specific pharmacokinetic profiles, including improved solubility and metabolic stability. Such modifications are essential for enhancing drug efficacy and reducing side effects.
Recent advancements in computational chemistry have further highlighted the significance of 4-Aminoisobenzofuran-1,3-dione as a pharmacophore. Molecular docking studies have demonstrated that derivatives of this compound can effectively bind to target proteins with high affinity. For example, modifications at the 2-position of the benzene ring have been shown to enhance binding interactions with certain proteases implicated in neurodegenerative disorders. These findings underscore the compound's potential as a lead structure for developing novel therapeutics.
The dione functionality in 4-Aminoisobenzofuran-1,3-dione also contributes to its biological relevance. Diones are known to participate in various biochemical pathways and can act as intermediates in the synthesis of more complex molecules. In particular, they have been explored as precursors for generating reactive species that can induce specific biological responses. This property makes them attractive for developing prodrugs or activators that release active compounds under physiological conditions.
Another area where 4-Aminoisobenzofuran-1,3-dione has shown promise is in the field of materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have investigated its use as a building block for synthesizing conjugated polymers that exhibit excellent charge transport capabilities. These materials are crucial for developing next-generation electronic devices with improved performance and efficiency.
The synthesis of 4-Aminoisobenzofuran-1,3-dione itself is an intriguing aspect of organic chemistry. Several synthetic routes have been reported over the years, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the condensation of o-phthalaldehyde with guanidine hydrochloride under acidic conditions, followed by cyclization to form the benzofuran core. Alternative methods include multi-step sequences involving oxidative cleavage and subsequent functional group transformations.
In conclusion,4-Aminoisobenzofuran-1,3-dione (CAS No. 17395-99-2) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an ideal candidate for generating novel bioactive molecules and advanced materials. As research continues to uncover new derivatives and synthetic strategies,4-Aminoisobenzofuran-1,3-dione is poised to remain at the forefront of scientific innovation.
17395-99-2 (4-Aminoisobenzofuran-1,3-dione) 関連製品
- 59434-19-4(4-Aminophthalide)
- 18595-13-6(Methyl 2-amino-6-methylbenzoate)
- 90259-52-2(Ethyl 2-amino-6-methylbenzoate)
- 57414-85-4(Ethyl 3-Amino-2-methylbenzoate)
- 103259-06-9(2-Amino-6-(methoxycarbonyl)benzoic acid)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 89226-50-6(Manidipine)
- 312949-16-9(1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-)
- 1256834-84-0(2-Bromo-6-(pyrrolidin-2-YL)pyridine)
- 497181-22-3(2,4-Dibromo-6-fluorobenzyl alcohol)
